(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[221]heptan-2-ol is a bicyclic compound that features a bridged azabicycloheptane structure The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Boc Protecting Group: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the bicyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Deprotected amines or modified bicyclic structures.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes, receptors, or other biological targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1r,2r,4s)-Rel-7-azabicyclo[2.2.1]heptan-2-ol: Lacks the Boc protecting group.
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptane: Lacks the hydroxyl group.
Uniqueness
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide versatility in chemical reactions and potential applications. The combination of these functional groups allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIHGBRNBOCMB-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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